molecular formula C6H4BrNO3 B2879649 6-Bromo-2-hydroxynicotinic acid CAS No. 1805506-21-1

6-Bromo-2-hydroxynicotinic acid

Cat. No.: B2879649
CAS No.: 1805506-21-1
M. Wt: 218.006
InChI Key: YFHKLJZXZABYPU-UHFFFAOYSA-N
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Description

6-Bromo-2-hydroxynicotinic acid is a heterocyclic aromatic compound with the molecular formula C6H4BrNO3 and a molecular weight of 218.00 g/mol . It is a derivative of nicotinic acid, featuring a bromine atom at the 6-position and a hydroxyl group at the 2-position on the pyridine ring.

Mechanism of Action

Target of Action

The primary target of 6-Bromo-2-hydroxynicotinic acid is nicotinic acid dehydrogenase , an enzyme that plays a crucial role in the metabolism of nicotinic acid . This enzyme is responsible for converting nicotinic acid into 6-hydroxynicotinic acid .

Mode of Action

This compound interacts with its target, nicotinic acid dehydrogenase, by serving as a substrate for the enzyme . The enzyme catalyzes the conversion of nicotinic acid into 6-hydroxynicotinic acid, a process that involves the transfer of electrons in redox reactions .

Biochemical Pathways

The biochemical pathway affected by this compound is the nicotinic acid metabolism pathway . This pathway involves the conversion of nicotinic acid into 6-hydroxynicotinic acid, which serves as a precursor for the synthesis of nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP) . These coenzymes play a vital role in various metabolic processes, including redox reactions .

Result of Action

The action of this compound results in the production of 6-hydroxynicotinic acid, a valuable pharmaceutical intermediate . This compound plays a significant role in the synthesis of nitrogen-containing heterocyclic compounds, which are crucial in chemical pesticides . It also facilitates lipase breakdown, making it valuable in the formulation of weight loss medications .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the enzyme activity of nicotinic acid dehydrogenase, which is crucial for the action of this compound, can be affected by changes in temperature, pH, and the presence of other molecules . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-hydroxynicotinic acid typically involves the bromination of 2-hydroxynicotinic acid. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-hydroxynicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-hydroxynicotinic acid is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interactions with other molecules. This unique structure allows for specific substitution patterns and coupling reactions that may not be possible with other similar compounds .

Properties

IUPAC Name

6-bromo-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO3/c7-4-2-1-3(6(10)11)5(9)8-4/h1-2H,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHKLJZXZABYPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1805506-21-1
Record name 6-bromo-2-hydroxypyridine-3-carboxylic acid
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